molecular formula C6H7N B14518707 Hexa-3,5-dienenitrile CAS No. 62393-17-3

Hexa-3,5-dienenitrile

Cat. No.: B14518707
CAS No.: 62393-17-3
M. Wt: 93.13 g/mol
InChI Key: KNKPPAZPFNLDGM-UHFFFAOYSA-N
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Description

Hexa-3,5-dienenitrile is an organic compound with the molecular formula C6H7N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-3,5-dienenitrile can be synthesized through several methods. One common approach involves the reaction of a suitable diene with a nitrile source under specific conditions. For example, the reaction of 1,3-butadiene with hydrogen cyanide (HCN) in the presence of a catalyst can yield this compound. Another method involves the dehydration of amides using phosphorus pentoxide (P4O10) to produce nitriles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The choice of raw materials, reaction conditions, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Hexa-3,5-dienenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Halogens (e.g., Br2, Cl2) in the presence of a solvent like dichloromethane (DCM).

    Diels-Alder Reaction: Dienophiles such as maleic anhydride or cyclopentadiene under thermal or catalytic conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Dihalogenated Products: From electrophilic addition reactions.

    Cyclohexene Derivatives: From Diels-Alder reactions.

    Carboxylic Acids or Amides: From hydrolysis of the nitrile group.

Scientific Research Applications

Hexa-3,5-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexa-3,5-dienenitrile in chemical reactions involves the interaction of its conjugated diene system with electrophiles or nucleophiles. The conjugated double bonds provide sites for electrophilic addition, while the nitrile group can undergo nucleophilic attack. The stability of the resulting intermediates and the formation of resonance structures play a crucial role in determining the reaction pathways and products .

Comparison with Similar Compounds

Similar Compounds

    Hexa-1,3,5-triene: A similar diene compound without the nitrile group.

    Acrylonitrile: A simpler nitrile compound with a single double bond.

    Butadiene: A conjugated diene without the nitrile group.

Uniqueness

Hexa-3,5-dienenitrile is unique due to the presence of both a conjugated diene system and a nitrile group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its ability to undergo both electrophilic addition and Diels-Alder reactions distinguishes it from other similar compounds .

Properties

CAS No.

62393-17-3

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

hexa-3,5-dienenitrile

InChI

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-4H,1,5H2

InChI Key

KNKPPAZPFNLDGM-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC#N

Origin of Product

United States

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